molecular formula C15H20N2O B12816713 N,N-Diallyl-2-amino-3-phenylpropanamide

N,N-Diallyl-2-amino-3-phenylpropanamide

Cat. No.: B12816713
M. Wt: 244.33 g/mol
InChI Key: NHZIWYASMGXBID-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-amino-3-phenylpropanamide: is a chemical compound with the molecular formula C15H21N2O It is known for its unique structure, which includes both allyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-2-amino-3-phenylpropanamide typically involves the reaction of 2-amino-3-phenylpropanoic acid with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the allyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-2-amino-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diallyl-2-amino-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride: A hydrochloride salt form of the compound with similar properties.

    N,N-Diallyl glycidyl amine: Another compound with allyl groups, used in polymer chemistry.

Uniqueness

This compound is unique due to its combination of allyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-amino-3-phenyl-N,N-bis(prop-2-enyl)propanamide

InChI

InChI=1S/C15H20N2O/c1-3-10-17(11-4-2)15(18)14(16)12-13-8-6-5-7-9-13/h3-9,14H,1-2,10-12,16H2

InChI Key

NHZIWYASMGXBID-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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